molecular formula C7H9BrClN B13929877 2-(Chloromethyl)-4-methylpyridine hydrobromide

2-(Chloromethyl)-4-methylpyridine hydrobromide

Cat. No.: B13929877
M. Wt: 222.51 g/mol
InChI Key: CUHNFQZPTJQWRW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylpyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, with a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methylpyridine hydrobromide typically involves the chloromethylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with formaldehyde and hydrochloric acid, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 2-Methyl-4-methylpyridine.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methylpyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-methylpyridine hydrobromide is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for selective functionalization and modification of target molecules, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C7H9BrClN

Molecular Weight

222.51 g/mol

IUPAC Name

2-(chloromethyl)-4-methylpyridine;hydrobromide

InChI

InChI=1S/C7H8ClN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H

InChI Key

CUHNFQZPTJQWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCl.Br

Origin of Product

United States

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